molecular formula C8H9N3O B154712 N-[(E)-pyridin-3-ylmethylideneamino]acetamide CAS No. 126937-14-2

N-[(E)-pyridin-3-ylmethylideneamino]acetamide

Cat. No. B154712
M. Wt: 163.18 g/mol
InChI Key: LGLVTEZFMSMOHY-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(E)-pyridin-3-ylmethylideneamino]acetamide, also known as 3-Pyridylmethyleneaminoacetamide, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated.

Mechanism Of Action

The mechanism of action of N-[(E)-pyridin-3-ylmethylideneamino]acetamide is not fully understood. However, it has been suggested that this compound may act as a chelating agent for metal ions, which could explain its potential antioxidant and anti-cancer properties. It has also been suggested that this compound may inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2), which could explain its potential anti-inflammatory properties.

Biochemical And Physiological Effects

N-[(E)-pyridin-3-ylmethylideneamino]acetamide has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory, antioxidant, and anti-cancer properties. This compound has also been shown to inhibit the activity of COX-2, which is involved in the production of prostaglandins, and to reduce the expression of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Advantages And Limitations For Lab Experiments

One advantage of using N-[(E)-pyridin-3-ylmethylideneamino]acetamide in lab experiments is its potential anti-inflammatory, antioxidant, and anti-cancer properties. This compound may be useful in studying the mechanisms involved in these processes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which could make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on N-[(E)-pyridin-3-ylmethylideneamino]acetamide. One direction is to investigate its potential as a ligand for metal ions, such as copper and nickel. This could lead to the development of new metal-based drugs for the treatment of various diseases. Another direction is to study the effects of this compound on other enzymes involved in inflammation, such as lipoxygenases (LOXs) and nitric oxide synthases (NOSs). This could provide new insights into the mechanisms involved in inflammation and lead to the development of new anti-inflammatory drugs. Finally, it may be useful to investigate the potential of this compound as a therapeutic agent for the treatment of cancer.

Synthesis Methods

N-[(E)-pyridin-3-ylmethylideneamino]acetamide has been synthesized using different methods, including the reaction of pyridine-3-carbaldehyde with aminoacetic acid, and the reaction of pyridine-3-carbaldehyde with glycine in the presence of acetic anhydride. The yield of the synthesis method varies depending on the reaction conditions and the purity of the starting materials.

Scientific Research Applications

N-[(E)-pyridin-3-ylmethylideneamino]acetamide has been studied for its potential applications in scientific research. It has been investigated for its anti-inflammatory, antioxidant, and anti-cancer properties. This compound has also been studied as a potential ligand for metal ions, such as copper and nickel.

properties

CAS RN

126937-14-2

Product Name

N-[(E)-pyridin-3-ylmethylideneamino]acetamide

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

N-[(E)-pyridin-3-ylmethylideneamino]acetamide

InChI

InChI=1S/C8H9N3O/c1-7(12)11-10-6-8-3-2-4-9-5-8/h2-6H,1H3,(H,11,12)/b10-6+

InChI Key

LGLVTEZFMSMOHY-UXBLZVDNSA-N

Isomeric SMILES

CC(=O)N/N=C/C1=CN=CC=C1

SMILES

CC(=O)NN=CC1=CN=CC=C1

Canonical SMILES

CC(=O)NN=CC1=CN=CC=C1

synonyms

Acetic acid, (3-pyridinylmethylene)hydrazide (9CI)

Origin of Product

United States

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